molecular formula C13H17BF2O3 B2958862 2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester CAS No. 1809298-92-7

2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester

Cat. No.: B2958862
CAS No.: 1809298-92-7
M. Wt: 270.08
InChI Key: JXWUYLPPCSJQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

The primary target of 2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester, also known as 2-(2,3-DIFLUORO-4-METHOXYPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE, is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

In the SM coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (the nucleophilic organic group) is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and is recommended to be stored in a cool and dark place .

Result of Action

The result of the compound’s action in the SM coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic molecules, which can be used in various applications, including drug discovery and materials science .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is sensitive to air and moisture . Therefore, it should be handled and stored under appropriate conditions to maintain its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester typically involves the reaction of 2,3-difluoro-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester is unique due to its high reactivity and stability under various reaction conditions. Its difluoro and methoxy substituents enhance its electronic properties, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-(2,3-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(17-5)11(16)10(8)15/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWUYLPPCSJQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.